REACTION_SMILES
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[Br:11][CH2:12][c:13]1[cH:14][c:15]([F:19])[cH:16][cH:17][cH:18]1.[C:20](=[O:21])([O-:22])[O-:23].[CH2:28]([N+:29]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH2:40][CH3:41])[CH2:42][CH2:43][CH3:44].[CH3:45][N:46]([CH3:47])[CH:48]=[O:49].[I-:27].[K+:24].[K+:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([OH:10])[cH:7][cH:8][cH:9]1.[OH2:26]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([O:10][CH2:12][c:13]2[cH:14][c:15]([F:19])[cH:16][cH:17][cH:18]2)[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(O)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(OCc2cccc(F)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |